molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1397675
CAS No.: 1220021-32-8
M. Wt: 339.9 g/mol
InChI Key: GFQWSJMDSZMPTO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and substituents. The official IUPAC name is 4-[(2,4-di-tert-butylphenoxy)methyl]piperidine;hydrochloride, which systematically describes the structural components and their connectivity. This nomenclature reflects the hierarchical naming approach where the piperidine ring serves as the parent structure, with the phenoxymethyl substituent attached at the 4-position of the piperidine ring.

The structural representation reveals a piperidine ring system connected through a methylene bridge to a phenoxy group bearing two tert-butyl substituents at the 2- and 4-positions of the benzene ring. The compound exists as a hydrochloride salt, indicating the protonation of the nitrogen atom in the piperidine ring with hydrochloric acid. This salt formation is common in pharmaceutical chemistry as it enhances the water solubility and stability of basic nitrogen-containing compounds.

The phenoxy moiety exhibits substitution patterns that create significant steric hindrance around the aromatic ring due to the bulky tert-butyl groups. The 2,4-disubstitution pattern on the phenyl ring creates an asymmetric environment that influences the compound's chemical and physical properties. The methylene linker provides rotational flexibility between the aromatic and heterocyclic portions of the molecule, allowing for conformational diversity in solution.

CAS Registry Number and Alternative Chemical Names

The compound is assigned Chemical Abstracts Service Registry Number 1220021-32-8, which serves as its unique identifier in chemical databases and literature. This CAS number distinguishes it from closely related structural analogs and ensures accurate identification across different chemical information systems. The registry number is particularly important given the existence of positional isomers, such as the 3-substituted analog with CAS number 1219972-58-3.

Alternative chemical names for this compound include several variations that reflect different naming conventions and structural emphasis. These alternative designations include 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride and 4-((2,4-Di-tert-butylphenoxy)methyl)piperidine hydrochloride. The variations in naming primarily involve the representation of the tert-butyl groups and the formatting of the hydrochloride salt designation.

The systematic approach to naming this compound also recognizes it as a derivative of both piperidine and phenol chemistry. The phenoxy portion can be viewed as derived from 2,4-di-tert-butylphenol, a compound with CAS number 96-76-4 that serves as an important industrial antioxidant. This relationship highlights the structural connection between the target compound and established phenolic antioxidants used in polymer stabilization applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₀H₃₄ClNO, representing the complete salt form of the compound. This formula indicates the presence of twenty carbon atoms, thirty-four hydrogen atoms, one chlorine atom from the hydrochloride component, one nitrogen atom from the piperidine ring, and one oxygen atom from the phenoxy group. The molecular weight is calculated as 339.9 grams per mole according to PubChem computational methods, with slight variations reported as 339.94 grams per mole in commercial chemical databases.

Analysis of the molecular composition reveals that the compound consists of 70.68% carbon, 10.09% hydrogen, 10.43% chlorine, 4.12% nitrogen, and 4.71% oxygen by mass. The high carbon content reflects the extensive alkyl substitution from the tert-butyl groups and the aromatic phenyl system. The molecular formula demonstrates the structural complexity arising from the combination of aliphatic, aromatic, and heterocyclic components within a single molecule.

The molecular weight analysis indicates that this compound falls within the typical range for small organic molecules used in pharmaceutical research and chemical synthesis. The molecular size and weight are compatible with oral bioavailability parameters commonly applied in drug discovery, though the lipophilic character imparted by the bulky tert-butyl groups may influence its solubility and distribution properties.

SMILES Notation and InChI Key Representation

The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl. This SMILES string systematically encodes the molecular structure in a linear format, beginning with the tert-butyl groups and proceeding through the aromatic ring, ether linkage, methylene bridge, and piperidine ring, with the chloride ion represented separately after the period.

The SMILES notation reveals the specific connectivity pattern and stereochemical implications of the structure. The notation indicates that both tert-butyl groups are attached to the same benzene ring, with one at the 2-position relative to the oxygen substituent and another at the 4-position. The piperidine ring is represented in its six-membered saturated heterocyclic form, with the nitrogen atom positioned appropriately within the ring system.

The International Chemical Identifier key for this compound is GFQWSJMDSZMPTO-UHFFFAOYSA-N. This InChI Key serves as a compact, fixed-length identifier derived from the full InChI string and provides a standardized method for database searching and chemical structure comparison. The complete InChI representation is InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H, which provides detailed connectivity information including the separation of the organic cation and chloride anion components.

Properties

IUPAC Name

4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWSJMDSZMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride exhibits significant biological activity through its interactions with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism and the biotransformation of xenobiotics, making this compound relevant in pharmacology and toxicology.

Key Biological Interactions:

  • Cytochrome P450 Modulation : The compound can influence drug metabolism pathways, potentially altering drug efficacy and safety profiles.
  • Cell Signaling Pathways : It may affect gene expression and cellular processes, impacting overall cellular metabolism.

Applications in Research

  • Pharmacology : The ability to modulate enzyme functions makes this compound valuable for studying drug interactions and metabolic pathways.
  • Toxicology : Understanding its effects on cytochrome P450 enzymes can provide insights into detoxification processes and the safety of pharmaceutical compounds.
  • Medicinal Chemistry : Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound significantly altered enzyme activity, suggesting its potential as a modulator in drug development processes.

Study 2: Toxicological Assessment

Research focused on the compound's role in detoxification pathways revealed that it could enhance the metabolism of certain xenobiotics, indicating its utility in understanding toxicological mechanisms.

Mechanism of Action

The exact mechanism of action depends on its application but often involves interaction with biological receptors or enzymes. In medicinal chemistry, it may act on neural receptors, influencing neurotransmitter release and signaling pathways. Its structural features enable it to interact selectively with specific molecular targets, modulating their activity.

Comparison with Similar Compounds

4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride (CAS 1268521-25-0)

  • Structural Differences: The bromo substituent at the 4-position of the phenoxy group replaces one tert-butyl group in the target compound.
  • Molecular Weight : Similar molecular weight (~370–405 g/mol) due to the bromine atom’s mass contribution (79.9 g/mol) .
  • Bromine’s steric bulk is smaller than tert-butyl, possibly reducing steric hindrance in interactions .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

  • Structural Differences: Features a diphenylmethoxy group instead of the di-tert-butylphenoxy moiety.
  • Molecular Weight: 303.83 g/mol (C₁₈H₂₁NO•HCl), lighter than the target compound due to the absence of tert-butyl groups .
  • Safety Data: Classified as acutely toxic (harmful upon inhalation, ingestion, or dermal contact) with delayed effects .

Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate Hydrochloride (CAS 1354484-70-0)

  • Structural Differences : Pyrrolidine ring replaces piperidine, with an additional methyl ester group.
  • Molecular Weight: 369.93 g/mol (C₂₀H₃₂ClNO₃), comparable to the target compound .
  • Hazard Class : Labeled as an irritant, indicating milder acute toxicity than halogenated analogs .

Paroxetine Hydrochloride (CAS 78246-49-8)

  • Structural Differences : Contains a benzodioxolyloxy group and fluorophenyl substituent on the piperidine ring.
  • Pharmacological Relevance : A selective serotonin reuptake inhibitor (SSRI) with demonstrated efficacy in psychiatric disorders.
  • Molecular Weight: 365.83 g/mol (C₁₉H₂₀FNO₃·HCl) .
  • Key Differences :
    • The fluorine atom and benzodioxole ring enhance metabolic stability and receptor affinity compared to alkyl-substituted derivatives .

Physicochemical and Toxicological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
Target Compound ~370–405* 2,4-Di(tert-butyl)phenoxy High lipophilicity; poor water solubility
4-(Diphenylmethoxy)piperidine HCl 303.83 Diphenylmethoxy Moderate lipophilicity
Paroxetine HCl 365.83 Benzodioxolyloxy, Fluorine Enhanced solubility due to polar groups

*Estimated based on analogs.

Toxicological and Environmental Data

  • Acute Toxicity :
    • Piperidine derivatives with halogen substituents (e.g., bromine) often exhibit higher acute toxicity than alkyl-substituted analogs .
    • 4-(Diphenylmethoxy)piperidine HCl shows delayed harmful effects but lacks specific LD₅₀ values .
  • Environmental Impact :
    • Alkyl-substituted compounds (e.g., tert-butyl) may persist longer in the environment due to hydrophobicity, though data are scarce .

Biological Activity

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride (CAS Number: 1220021-32-8) is a complex organic compound characterized by a piperidine core linked to a bulky 2,4-di(tert-butyl)phenoxy group. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C20H34ClNO
  • Molecular Weight : 339.94 g/mol
  • Appearance : Crystalline solid as a hydrochloride salt
  • Solubility : Generally soluble in organic solvents due to its lipophilic nature imparted by the bulky tert-butyl groups.

The biological activity of this compound primarily involves its interactions with various biological receptors and enzymes:

  • Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This interaction may influence the efficacy and safety profiles of co-administered drugs by altering metabolic pathways .
  • Neurotransmitter Modulation : Due to its structural features, it may modulate neurotransmitter release and signaling pathways, potentially impacting neurological functions .

Antifungal and Antioxidant Properties

Research indicates that related compounds, such as 2,4-di-tert-butyl phenol (a breakdown product), exhibit significant antifungal and antioxidant activities:

  • Antifungal Activity : Studies have demonstrated that 2,4-di-tert-butyl phenol displays fungicidal effects against various fungal strains, including Aspergillus niger and Penicillium chrysogenum, suggesting potential applications in biopreservation and food safety .
  • Antioxidant Properties : The antioxidant capabilities of related compounds indicate that this compound may also contribute to cellular protection against oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer):

  • HeLa Cells : The compound showed notable cytotoxicity with an IC50 value of approximately 10 μg/mL, indicating its potential as an anticancer agent .
  • MCF-7 Cells : Further studies are needed to assess its efficacy against other cancer cell lines to establish a broader therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidineSimilar piperidine structureDifferent solubility profiles
4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidineEthyl substitution instead of methylVarying pharmacokinetic properties
4-[4-(tert-Butyl)phenoxy]piperidineLacks additional methyl groupPotentially different biological activities

The presence of the bulky di-tert-butylphenoxy group in this compound enhances its lipophilicity and steric hindrance, which may confer distinct pharmacological properties compared to other piperidine derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with halogenated 2,4-di(tert-butyl)phenol precursors under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF) can yield the target compound . Optimization includes:

  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst Use : Triethylamine or DMAP can enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) ensures purity >95% .
  • Yield Improvement : Slow addition of reagents and inert atmosphere (N₂/Ar) minimize oxidation side reactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Key precautions from Safety Data Sheets (SDS) include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

Advanced: How does steric hindrance from tert-butyl groups influence reactivity in substitution reactions?

Methodological Answer:
The tert-butyl groups at the 2,4-positions of the phenoxy moiety create steric bulk, which:

  • Reduces Nucleophilic Attack : Hinders access to the methylpiperidine core, slowing SN2 reactions .
  • Directs Regioselectivity : Favors reactions at less hindered sites (e.g., piperidine nitrogen) in cross-coupling or alkylation steps .
  • Stabilizes Transition States : In aromatic electrophilic substitution, tert-butyl groups act as electron donors via hyperconjugation, activating specific positions .
    Experimental validation via DFT calculations or X-ray crystallography is recommended to map electronic effects .

Advanced: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions and tert-butyl group integration .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities <0.1% .
  • Melting Point Analysis : Compare observed mp (e.g., 210–215°C) with literature to assess crystallinity .
  • Elemental Analysis (CHNS) : Validate stoichiometry (e.g., C: 65.2%, H: 9.1%, N: 3.8%) .

Advanced: How can researchers resolve discrepancies in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from polymorphic forms or solvent purity. To address:

  • Standardize Solvent Systems : Use HPLC-grade solvents and report temperature/pH (e.g., solubility in DMSO: 50 mg/mL at 25°C vs. 20 mg/mL in H₂O) .
  • Characterize Polymorphs : XRPD or DSC identifies crystalline vs. amorphous forms affecting solubility .
  • Validate via UV-Vis : Measure absorbance at λmax (e.g., 270 nm) to quantify solubility limits .

Basic: What storage conditions ensure long-term stability of the hydrochloride salt?

Methodological Answer:

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Moisture Control : Use desiccants (silica gel) in airtight containers to avoid hydrolysis .
  • Light Protection : Amber glass vials minimize photolytic decomposition .
    Stability studies (e.g., 6-month accelerated aging at 40°C/75% RH) can confirm shelf life .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Stepwise Purification : Isolate intermediates (e.g., tert-butylphenol derivatives) before final coupling to reduce impurities .
  • Reagent Stoichiometry : Use 1.2 equivalents of piperidine precursor to drive reaction completion .
  • Byproduct Identification : LC-MS or GC-MS tracks side products (e.g., unreacted halogenated precursors) for targeted removal .

Advanced: How does the compound’s electronic configuration affect interactions with biological targets?

Methodological Answer:

  • Piperidine Core : Acts as a hydrogen bond acceptor via the nitrogen, enabling binding to enzyme active sites (e.g., kinases) .
  • Phenoxy Group : The electron-rich tert-butyl substituents enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
  • Structure-Activity Relationship (SAR) : Modify tert-butyl groups to assess impact on receptor affinity (e.g., NMDA or serotonin receptors) via radioligand binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 2
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4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.